1-Bromo-3-(2-methylpropyl)cyclopentane
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Overview
Description
1-Bromo-3-(2-methylpropyl)cyclopentane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound specifically features a bromine atom and a 2-methylpropyl group attached to a cyclopentane ring. The molecular formula for this compound is C10H19Br.
Preparation Methods
The synthesis of 1-Bromo-3-(2-methylpropyl)cyclopentane can be achieved through various methods. One common approach involves the bromination of 3-(2-methylpropyl)cyclopentane. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to optimize yield and purity. These methods often incorporate advanced techniques like microwave-assisted synthesis or photochemical bromination to enhance reaction rates and selectivity.
Chemical Reactions Analysis
1-Bromo-3-(2-methylpropyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), leading to the formation of corresponding alcohols or ethers.
Elimination Reactions: Under strong basic conditions, such as with potassium hydroxide (KOH) in ethanol, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-3-(2-methylpropyl)cyclopentane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, such as pharmaceuticals or agrochemicals, due to its structural features.
Medicine: Research into its derivatives may lead to the development of new drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 1-Bromo-3-(2-methylpropyl)cyclopentane exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, resulting in the formation of a double bond.
The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or base used and the specific conditions of the reaction.
Comparison with Similar Compounds
1-Bromo-3-(2-methylpropyl)cyclopentane can be compared with other similar compounds, such as:
1-Bromo-3-(2-methylpropyl)cyclohexane: This compound has a similar structure but features a six-membered ring instead of a five-membered ring. The additional carbon atom in the ring can influence its reactivity and physical properties.
1-Bromo-3-(2-methylpropyl)cyclobutane: This compound has a four-membered ring, which introduces ring strain and affects its chemical behavior.
1-Bromo-3-(2-methylpropyl)cyclopropane: With a three-membered ring, this compound experiences significant ring strain, making it more reactive in certain reactions.
The uniqueness of this compound lies in its five-membered ring structure, which balances ring strain and stability, influencing its reactivity and applications.
Properties
Molecular Formula |
C9H17Br |
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Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-bromo-3-(2-methylpropyl)cyclopentane |
InChI |
InChI=1S/C9H17Br/c1-7(2)5-8-3-4-9(10)6-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
NEBLVSLJAOVMAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCC(C1)Br |
Origin of Product |
United States |
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